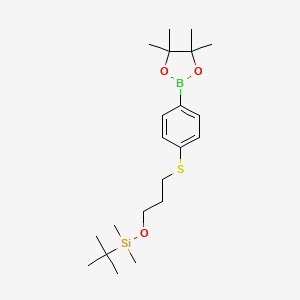
tert-Butyldimethyl(3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyldimethyl(3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propoxy)silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a boronate ester moiety. This compound is often used in organic synthesis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl(3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propoxy)silane typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate. This intermediate is then reacted with a silane compound under controlled conditions to form the final product. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise conditions. The use of automated systems to control temperature, pressure, and reactant flow rates ensures consistent product quality. Purification steps, such as distillation or chromatography, are employed to isolate the desired compound from by-products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyldimethyl(3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the boronate ester moiety to boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanol derivatives, while reduction can produce boronic acids. Substitution reactions can result in a variety of functionalized silanes .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyldimethyl(3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propoxy)silane is used as a reagent in organic synthesis.
Biology
In biological research, this compound is utilized in the synthesis of bioactive molecules. Its unique structure allows for the modification of biomolecules, aiding in the development of new drugs and therapeutic agents .
Medicine
In medicine, the compound’s derivatives are explored for their potential use in drug delivery systems. The silane and boronate ester groups can be tailored to enhance the solubility and stability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is employed in the production of advanced materials. Its ability to form stable bonds with various substrates makes it valuable in the manufacture of coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of tert-Butyldimethyl(3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propoxy)silane involves its interaction with molecular targets through its functional groups. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The silane group can undergo hydrolysis to form silanols, which can further react with other molecules to form stable siloxane bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid pinacol ester: This compound shares the boronate ester functionality but lacks the silane group.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a benzoate group instead of the silane moiety.
Uniqueness
The uniqueness of tert-Butyldimethyl(3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propoxy)silane lies in its combination of boronate ester and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C21H37BO3SSi |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylpropoxy]silane |
InChI |
InChI=1S/C21H37BO3SSi/c1-19(2,3)27(8,9)23-15-10-16-26-18-13-11-17(12-14-18)22-24-20(4,5)21(6,7)25-22/h11-14H,10,15-16H2,1-9H3 |
Clé InChI |
OCFDATICNFVHHJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


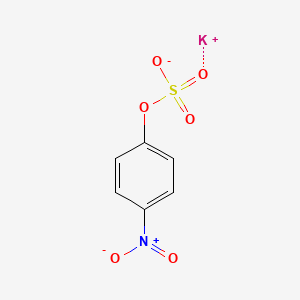
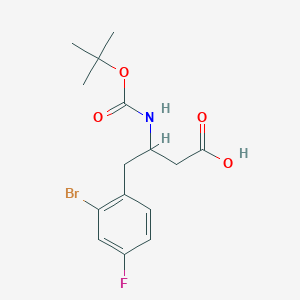

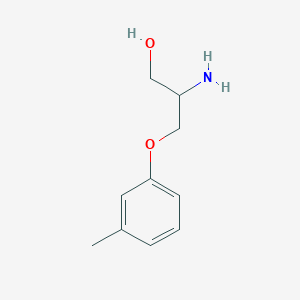
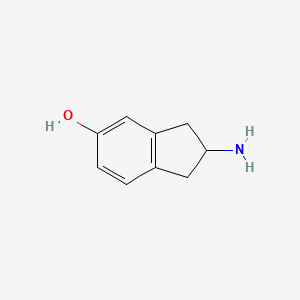
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethyl]pentanamide](/img/structure/B13714852.png)
![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
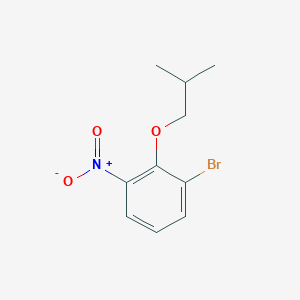
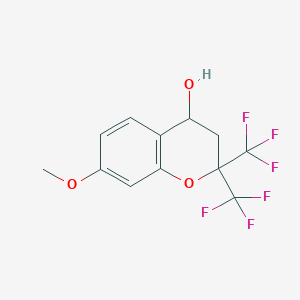
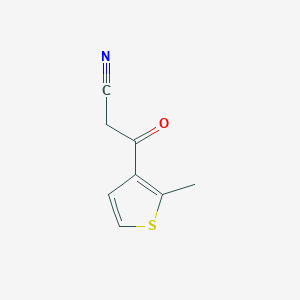

![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
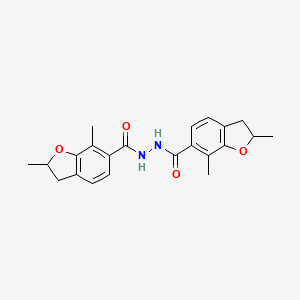
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
